Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4

Analytical Chemistry Mass Spectrometry Internal Standard

Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 (BBOEHEP-d4) is a deuterated stable isotope-labeled analog of the organophosphate flame retardant (OPFR) metabolite BBOEHEP, carrying four deuterium atoms on the hydroxyethyl moiety. With a molecular weight of 346.39 g/mol and a purity of ≥98%, this compound is primarily utilized as an internal standard (IS) for the accurate quantification of BBOEHEP in complex biological and environmental matrices via LC-MS/MS or GC-MS analysis.

Molecular Formula C14H31O7P
Molecular Weight 346.39 g/mol
Cat. No. B15598114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4
Molecular FormulaC14H31O7P
Molecular Weight346.39 g/mol
Structural Identifiers
InChIInChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3/i7D2,10D2
InChIKeyUQSRKBXTCXVEJL-AQVLYMJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4: Analytical Internal Standard for Organophosphate Flame Retardant Metabolite Quantification


Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 (BBOEHEP-d4) is a deuterated stable isotope-labeled analog of the organophosphate flame retardant (OPFR) metabolite BBOEHEP, carrying four deuterium atoms on the hydroxyethyl moiety. With a molecular weight of 346.39 g/mol and a purity of ≥98%, this compound is primarily utilized as an internal standard (IS) for the accurate quantification of BBOEHEP in complex biological and environmental matrices via LC-MS/MS or GC-MS analysis . BBOEHEP itself is the major oxidative metabolite of the high-production-volume flame retardant tris(2-butoxyethyl) phosphate (TBOEP) [1].

The Critical Role of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 as an Internal Standard in Accurate Bioanalysis


In LC-MS/MS quantification of BBOEHEP, substituting the deuterated internal standard (d4-IS) with an unlabeled analog or a non-isotopic structural surrogate introduces significant quantitative inaccuracies. The unlabeled compound cannot be distinguished from the endogenous analyte in the mass spectrometer, rendering it useless as an internal standard for biological samples . Non-isotopic analogs, while distinguishable by mass, may exhibit different extraction efficiencies, chromatographic retention times, and, critically, differential ionization behaviors in the source, thereby failing to correct for matrix effects (ion suppression or enhancement) [1]. Only a stable isotope-labeled version, which co-elutes with the analyte and shares near-identical physicochemical properties, can effectively normalize for these variabilities throughout the entire analytical workflow.

Quantitative Differentiation of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4: Comparator-Based Evidence


Mass Differentiation: d4 Internal Standard vs. Unlabeled BBOEHEP

The incorporation of four deuterium atoms provides a distinct mass shift that enables unambiguous differentiation between the internal standard and the target analyte during mass spectrometric detection. The molecular weight of the d4-labeled compound is 346.39 g/mol, compared to 342.36 g/mol for the unlabeled BBOEHEP, resulting in a mass difference of +4.03 Da . This mass shift is essential for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions, allowing the internal standard to be quantified in a separate channel without interference from the naturally occurring metabolite.

Analytical Chemistry Mass Spectrometry Internal Standard

Correcting for Matrix Effects: d4-IS vs. Non-Isotopic Analog in Urine

While a non-isotopic analog may provide a different mass, it often elutes at a different retention time and experiences differential matrix effects (ion suppression or enhancement) compared to the target analyte. This can lead to inaccurate quantification. In contrast, a deuterated internal standard like BBOEHEP-d4 co-elutes with the target analyte BBOEHEP and is subjected to the exact same matrix effects, thereby normalizing for them. An analytical method developed for the simultaneous quantification of 14 urinary biomarkers, including BBOEHEP, achieved satisfactory performance using deuterated internal standards, with recoveries for all metabolites ranging from 87% to 112%, demonstrating effective compensation for matrix effects [1].

Bioanalysis Matrix Effect LC-MS/MS Method Validation

Biomonitoring Relevance: BBOEHEP Detection Frequency vs. OPE Diesters

BBOEHEP is a major and frequently detected human urinary metabolite of the flame retardant TBOEP, underscoring the importance of its accurate quantification. In a study of a Chinese population, BBOEHEP was detected in 54.3%–89.1% of urine samples, a frequency that was substantially higher than the detection frequency of the corresponding OPE diester metabolite, bis(2-butoxyethyl) phosphate (BBOEP), which was detected in only 2.2%–6.5% of samples [1]. This confirms BBOEHEP as a superior and more sensitive biomarker for TBOEP exposure assessment.

Human Biomonitoring Exposure Science OPFR Metabolites

Metabolic Significance: BBOEHEP is the Major in vitro Metabolite of TBOEP

In vitro studies using human liver microsomes demonstrate that BBOEHEP is formed via oxidative dealkylation and represents the major metabolic pathway for TBOEP. The kinetic parameters for BBOEHEP formation show a Vmax of 2560 pmol/min/mg protein, which is ~4-fold higher than that of the 3-HO-TBOEP metabolite (Vmax = 643 pmol/min/mg protein) and >10-fold higher than the sum of 1- and 2-HO-TBOEP isomers (Vmax = 254 pmol/min/mg protein) [1]. In contrast, the diester metabolite BBOEP showed no detectable formation in this system. This kinetic data confirms the quantitative predominance of the BBOEHEP pathway.

Metabolism Toxicokinetics In Vitro OPFR

Validated Research Applications for Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4


Human Biomonitoring Studies for OPFR Exposure Assessment

BBOEHEP-d4 is the essential internal standard for accurately quantifying BBOEHEP, the most sensitive urinary biomarker for TBOEP exposure. Its use corrects for matrix effects and ensures data comparability across large-scale population studies, as validated by methods achieving 87-112% recovery in urine [1].

Development and Validation of LC-MS/MS Methods for Environmental Analysis

In method development for quantifying OPFR metabolites in environmental samples (e.g., wastewater, dust extracts), BBOEHEP-d4 serves as a crucial internal standard. It allows for the precise correction of analytical variability introduced during sample preparation (e.g., SPE) and instrumental analysis, enabling method validation in accordance with regulatory guidelines [1].

In Vitro Toxicokinetic and Metabolism Studies

For researchers investigating the metabolic fate of TBOEP using human or animal hepatocyte/microsomal models, BBOEHEP-d4 is required for the accurate quantification of BBOEHEP formation. This is particularly important for calculating key kinetic parameters like intrinsic clearance, as BBOEHEP is the predominant metabolite formed by oxidative enzymes [1].

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